Meta-Substitution Lowers the Amine pKa by ~1.7 Log Units Relative to the Para Isomer
The acid dissociation constant (pKa) of the benzylamine moiety is markedly influenced by the ring position. The meta-substituted target compound exhibits a predicted acid pKa of 11.95, whereas the para-substituted analog N-[4-(aminomethyl)phenyl]benzamide (CAS 22171-21-7) has a reported predicted pKa of 13.66 ± 0.70 [1]. The lower pKa indicates that the meta isomer is a weaker base, which directly affects its protonation state at physiological pH and its nucleophilicity in subsequent coupling reactions.
| Evidence Dimension | Acid dissociation constant (pKa) of the primary amine |
|---|---|
| Target Compound Data | Predicted acid pKa = 11.95 |
| Comparator Or Baseline | N-[4-(aminomethyl)phenyl]benzamide (CAS 22171-21-7): predicted pKa = 13.66 ± 0.70 |
| Quantified Difference | ΔpKa ≈ 1.7 (meta amine more acidic) |
| Conditions | Predicted values (JChem software); no experimental temperature or ionic strength specified |
Why This Matters
A 1.7-unit pKa difference alters the protonation equilibrium by ~50-fold at a given pH, which can fundamentally change the amine's reactivity in conjugation or solid-phase synthesis protocols.
- [1] Chembase. N-[3-(aminomethyl)phenyl]benzamide – Physicochemical Properties. Chembase ID 257919. http://www.chembase.cn/molecule-257919.html (accessed Apr 2026). View Source
